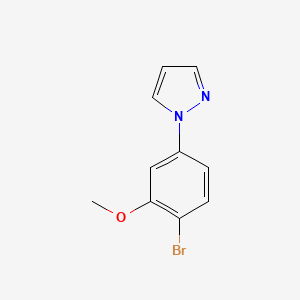

1-(4-bromo-3-methoxyphenyl)-1H-pyrazole

Vue d'ensemble

Description

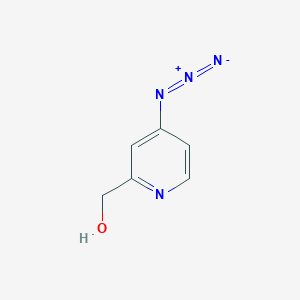

“1-(4-bromo-3-methoxyphenyl)-1H-pyrazole” is a chemical compound that has a bromo substituent in position 4 and a methoxy substituent in position 3 of the pyrazole nucleus . It is a desirable starting compound for further transformation .

Synthesis Analysis

The synthesis of “1-(4-bromo-3-methoxyphenyl)-1H-pyrazole” involves several stages . The first stage involves a Sandmeyer Reaction with 4-bromo-3-methoxyaniline, hydrogen chloride, and sodium nitrite in water at -5 to 0 degrees Celsius for 1 hour . The second stage involves sodium acetate with Acetaldehyde oxime and copper(II) sulfate in water at 0 to 10 degrees Celsius for 2 hours . The final stage involves hydrogen chloride in water for 2 hours under reflux .

Molecular Structure Analysis

The molecular structure of “1-(4-bromo-3-methoxyphenyl)-1H-pyrazole” is complex. It has a protected OH-group in position 3 and a bromo substituent in position 4 of the pyrazole nucleus . This makes it a desirable starting compound for further transformation .

Applications De Recherche Scientifique

Synthesis and Bioevaluation

Pyrazoles, including derivatives like 1-(4-bromo-3-methoxyphenyl)-1H-pyrazole, are crucial in developing compounds with significant agrochemical and pharmaceutical activities. A new series of pyrazole derivatives has been synthesized using various methods, including microwave conditions, showcasing potential herbicidal, antimicrobial, antifungal, antiviral, and antioxidant properties. These findings underline the versatile applications of pyrazoles in creating compounds with desirable physical and chemical characteristics for various biological activities (Sheetal et al., 2018).

Pyrazole Heterocycles in Drug Design

Pyrazole moieties, integral to many biologically active compounds, play a pivotal role in medicinal chemistry. Their incorporation in drug design highlights their significance across a spectrum of biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial effects, among others. The success of pyrazole COX-2 inhibitors further emphasizes their importance in creating novel therapeutic agents (A. M. Dar & Shamsuzzaman, 2015).

Organophosphorus Azoles

The study of organophosphorus azoles, including pyrazoles, through techniques like multinuclear NMR spectroscopy and quantum chemistry, reveals their complex stereochemical structures. This research aids in understanding the tetra-, penta-, and hexacoordinated phosphorus atoms of phosphorylated N-vinylazoles and their Z/E isomerization, offering insights into designing more effective pharmaceuticals and materials (L. Larina, 2023).

Pyrazole Analogs as Therapeutic Agents

Research into pyrazole analogs has shown their potential as various therapeutic agents, such as anti-inflammatory, analgesic, antipyretic, antiviral, antibacterial, anticancer, anticonvulsant, and hypoglycemic agents. This versatility in pharmacological activities, coupled with their clinical efficacy, points to the ongoing need for developing new drug candidates bearing the pyrazole moiety, with an emphasis on minimizing side effects (S. Ganguly & Sony Jacob, 2017).

Pyrazole Scaffolds in Anti-Inflammatory and Antiviral Drug Design

The incorporation of pyrazole scaffolds into molecules has led to the development of novel therapeutic agents, particularly in anti-viral and anti-inflammatory treatments. The structural versatility of pyrazoles, combined with their ability to target multiple biological pathways, underscores their significance in the design and development of new pharmacological agents (D. Karati et al., 2022).

Orientations Futures

Propriétés

IUPAC Name |

1-(4-bromo-3-methoxyphenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-14-10-7-8(3-4-9(10)11)13-6-2-5-12-13/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPRUKEFNWGKHFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2C=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-bromo-3-methoxyphenyl)-1H-pyrazole | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

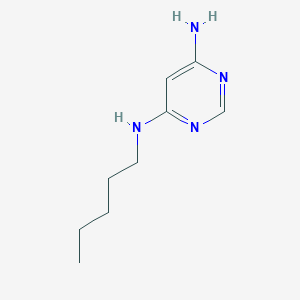

![5-Azaspiro[3.4]octane oxalate](/img/structure/B1471253.png)

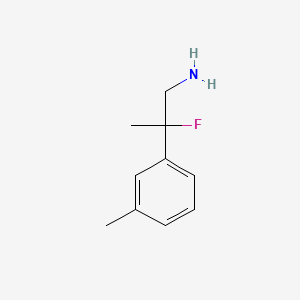

![3-[Methyl(piperidin-4-yl)amino]propanoic acid dihydrochloride](/img/structure/B1471255.png)

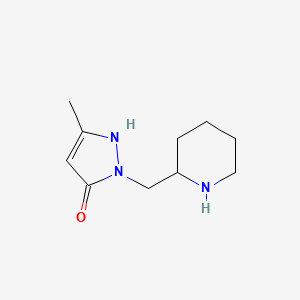

![2-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1471271.png)